molecular formula C10H18 B1194339 Decahydroazulene CAS No. 5661-80-3

Decahydroazulene

Cat. No.: B1194339
CAS No.: 5661-80-3
M. Wt: 138.25 g/mol
InChI Key: ODJQFZXHKPCJMD-UHFFFAOYSA-N
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Description

Decahydroazulene (C₁₀H₁₈) is a bicyclic hydrocarbon with the IUPAC name bicyclo[5.3.0]decane. It has a molecular weight of 138.25 g/mol and exists in stereoisomeric forms, including cis- and trans-configurations . The compound is fully saturated, distinguishing it from its aromatic counterpart, azulene (C₁₀H₈). Key identifiers include CAS numbers 5661-80-3 (cis isomer) and 16189-46-1 (general structure) .

Structurally, this compound comprises two fused rings: a seven-membered ring and a five-membered ring, connected via a bicyclo[5.3.0] framework. This arrangement introduces unique steric and strain properties compared to simpler bicyclic systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,3a,4,5,6,7,8,8a-decahydroazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-2-5-9-7-4-8-10(9)6-3-1/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJQFZXHKPCJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCC2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936609
Record name Bicyclo[5.3.0]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5661-80-3, 16189-46-1
Record name Bicyclo(5.3.0)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Bicyclo(5.3.0)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016189461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[5.3.0]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Decahydroazulene vs. Azulene

Property This compound Azulene
Molecular Formula C₁₀H₁₈ C₁₀H₈
Structure Saturated bicyclic Unsaturated, aromatic
Molecular Weight 138.25 g/mol 128.17 g/mol
CAS Number 5661-80-3 (cis isomer) 275-51-4
Key Features No π-electrons; stable Aromatic 10-π-electron system; blue color

Analysis :
this compound is the fully hydrogenated derivative of azulene. While azulene exhibits aromaticity and a distinctive blue color due to its π-electron conjugation, this compound lacks aromaticity, resulting in greater thermodynamic stability under standard conditions . The hydrogenation reduces ring strain but eliminates electronic properties critical to azulene’s applications in dyes and optoelectronics.

Stereoisomerism in this compound

This compound exhibits stereoisomerism, with cis- and trans-configurations reported in the literature .

Isomer Key Identifier Stability Notes
cis-Isomer CAS 5661-80-3 Higher steric strain due to fused ring proximity
trans-Isomer Synonym: trans-Decahydroazulene Lower strain; thermodynamically favored

Research Findings :

  • The cis-isomer’s bicyclo[5.3.0] structure creates closer spatial proximity between bridgehead hydrogens, increasing steric hindrance.

Comparison with Other Bicyclic Hydrocarbons

While direct comparative data are scarce, this compound’s bicyclo[5.3.0] framework distinguishes it from other bicyclic systems:

Compound Bridge Structure Strain Characteristics
This compound [5.3.0] Moderate strain due to unequal bridge sizes
Decalin (bicyclo[4.4.0]decane) [4.4.0] Lower strain; symmetric bridges
Norbornane (bicyclo[2.2.1]heptane) [2.2.1] High strain due to small bridges

Key Insight: The [5.3.0] system in this compound introduces asymmetric strain, affecting reactivity. For example, it is less prone to ring-opening reactions compared to highly strained systems like norbornane but more reactive than decalin .

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